BenchChemオンラインストアへようこそ!

(3R,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one

Stereochemical impurity profiling Atogepant quality control Chiral diastereomer differentiation

(3R,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one (CAS 1456803-38-5, molecular formula C₁₄H₁₇F₃N₂O, MW 286.29 g/mol) is a chiral 3-aminopiperidin-2-one derivative bearing the (3R,5S,6R) absolute configuration. This compound serves as the free-amine core scaffold within the gepant class of calcitonin gene-related peptide (CGRP) receptor antagonists and is commercially available at ≥95% to 98% purity from multiple reputable suppliers.

Molecular Formula C14H17F3N2O
Molecular Weight 286.29 g/mol
Cat. No. B11760580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one
Molecular FormulaC14H17F3N2O
Molecular Weight286.29 g/mol
Structural Identifiers
SMILESCC1C(CC(C(=O)N1CC(F)(F)F)N)C2=CC=CC=C2
InChIInChI=1S/C14H17F3N2O/c1-9-11(10-5-3-2-4-6-10)7-12(18)13(20)19(9)8-14(15,16)17/h2-6,9,11-12H,7-8,18H2,1H3/t9-,11-,12-/m1/s1
InChIKeyVKOYIDUVQJQGCB-YUSALJHKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3R,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one (CAS 1456803-38-5) for CGRP Antagonist Research and Quality Control


(3R,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one (CAS 1456803-38-5, molecular formula C₁₄H₁₇F₃N₂O, MW 286.29 g/mol) is a chiral 3-aminopiperidin-2-one derivative bearing the (3R,5S,6R) absolute configuration . This compound serves as the free-amine core scaffold within the gepant class of calcitonin gene-related peptide (CGRP) receptor antagonists and is commercially available at ≥95% to 98% purity from multiple reputable suppliers . It is directly implicated as a diastereomeric reference standard for atogepant (3R-diastereomer impurity) and as a deprotected synthetic intermediate en route to ubrogepant, two FDA-approved oral CGRP receptor antagonists indicated for migraine [1].

Why Generic Substitution Fails: The Stereochemical Determinant of CGRP Antagonist Affinity at the 3-Position


The (3R,5S,6R) diastereomer cannot be interchanged with its (3S,5S,6R) epimer (CAS 1375794-69-6) or any other in-class 3-aminopiperidin-2-one analog, because stereochemical configuration at C3 is a primary determinant of CGRP receptor binding affinity and pharmacological activity [1]. The approved gepants ubrogepant and atogepant both employ the (3S,5S,6R) configuration, and Merck researchers have explicitly demonstrated that inversion of stereocenters in this scaffold produces unexpected, quantitatively meaningful changes in CGRP receptor affinity [2]. Substituting the 3S epimer for the 3R epimer in analytical reference applications would invalidate impurity profiling, while substituting it in SAR studies or fragment-based drug discovery would confound structure–activity interpretation. The quantitative evidence below establishes the specific dimensions across which these diastereomers are differentiated and non-interchangeable.

Quantitative Comparative Evidence: (3R,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one vs. Closest Diastereomer and In-Class Analogs


Stereochemical Configuration at C3: (3R,5S,6R) vs. (3S,5S,6R) Diastereomer Identity and Atogepant Impurity Specification

The target compound bears the (3R,5S,6R) absolute configuration, which is the stereochemical epimer at C3 relative to the (3S,5S,6R) core scaffold used in both FDA-approved gepants ubrogepant and atogepant [1]. This configurational difference is not trivial: in the atogepant manufacturing process, the (3R,5S,6R) epimer is explicitly designated as 'Atogepant 3R-Diastereomer Impurity' and is controlled by validated chiral HPLC methods [2]. The atogepant process patent specifies that pure atogepant drug substance must contain less than 0.15% of this diastereomer impurity by HPLC, establishing a quantifiable threshold that procurement of the authentic (3R,5S,6R) reference standard directly supports [3].

Stereochemical impurity profiling Atogepant quality control Chiral diastereomer differentiation

CGRP Receptor Binding Affinity: Contextual Comparison of the 3S-Configured Gepants vs. the 3R Epimer Scaffold

While direct radioligand binding data for the (3R,5S,6R) free amine at the human CGRP receptor are not publicly reported in the same assay as its (3S,5S,6R) counterpart, the approved 3S-configured gepants provide a quantitative baseline against which the 3R epimer's altered affinity profile must be contextualized. Ubrogepant—whose core scaffold is the (3S,5S,6R) amine—exhibits a Ki of 0.067 nM for the native human CGRP receptor and an IC₅₀ of 0.08 nM in a CGRP-stimulated cAMP accumulation assay in HEK293 cells expressing cloned human CGRP receptors [1]. Atogepant, employing the same (3S,5S,6R) core with a 5-(2,3,6-trifluorophenyl) substitution, achieves a Ki of 0.026 nM for the human CGRP receptor and displays >690,000-fold selectivity over the AM1 receptor (IC₅₀ >18,000 nM) . The Staas et al. (2024) discovery paper explicitly states that inversion of the C3 stereocenter in this scaffold produced 'surprising improvements in CGRP receptor affinity,' confirming that the 3R/3S configuration is a pharmacologically meaningful determinant, not an inert structural feature [2].

CGRP receptor antagonist Binding affinity Ki Migraine drug discovery

Chiral HPLC and Spectroscopic Differentiation: Quantitative Analytical Separation of (3R,5S,6R) from (3S,5S,6R) Diastereomers

The (3R,5S,6R) and (3S,5S,6R) diastereomers are analytically resolvable and distinguishable by multiple orthogonal techniques. The Veeprho reference standard documentation for Atogepant 3R-Diastereomer Impurity confirms that this epimer exhibits distinct chiral HPLC retention relative to the (3S,5S,6R)-configured parent drug, along with diagnostic ¹H NMR and ¹³C NMR shift differences that permit unambiguous structural assignment [1]. The molecular ion observed by LC-MS is consistent with the parent mass (m/z 286.29 for the free amine; m/z 603.52 for the atogepant 3R-diastereomer bearing the full spirocyclic carboxamide), confirming isomeric identity without degradation [2]. The atogepant process patent further establishes that these diastereomers are quantifiable by validated chiral HPLC methods capable of resolving and integrating the 3R epimer peak at levels as low as 0.10–0.15 area% relative to the main 3S peak [3].

Chiral HPLC method validation Diastereomer separation NMR spectroscopic characterization

Synthetic Intermediacy: The (3R,5S,6R) N-Boc Carbamate as a Validated Ubrogepant Chiral Intermediate

The N-Boc-protected derivative of the target compound—tert-butyl ((3R,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate (CAS 1426935-94-5)—is a documented chiral intermediate in the published asymmetric synthesis of ubrogepant [1]. The Yasuda et al. (2017) process chemistry paper describes an enzyme-mediated dynamic kinetic transamination that simultaneously sets the (5S,6R) stereocenters with >60:1 syn/anti diastereoselectivity, followed by a crystallization-induced diastereomeric transformation that establishes the 3R configuration [2]. The N-Boc intermediate is commercially available at 99% purity (Syncozymes Catalog SZ-2170) and upon acidic deprotection yields the target (3R,5S,6R) free amine quantitatively . This establishes a direct synthetic link between the (3R,5S,6R) configuration and the ubrogepant synthetic route, differentiating it from the (3S,5S,6R) free amine (CAS 1375794-69-6, 'Ubrogepant Intermediate 8') which is the direct coupling partner for the spirocyclic acid fragment.

Ubrogepant synthesis Chiral intermediate procurement Transaminase-mediated kinetic resolution

Procurement Purity and Storage Specifications for the (3R,5S,6R) Free Amine vs. Commercial (3S,5S,6R) Comparator

The (3R,5S,6R) free amine is commercially supplied at defined purity grades (95% by MolCore, 98% by Leyan, >97% by CATO Research Chemicals) with documented storage conditions (2°C to 8°C, 3-year validity per CATO certificate) [1]. This compares to the (3S,5S,6R) diastereomer which is also available at ≥98% purity (MolCore) but through a distinct supply chain reflecting its different synthetic origin . Critically, the (3S,5S,6R) isomer is frequently supplied as the hydrochloride salt (CAS 1375470-88-4) or as a 4-methylbenzoate salt (CAS 1456803-39-6) rather than the free base, while the (3R,5S,6R) compound is predominantly available as the free amine, which directly affects solubility, handling, and the stoichiometry of downstream coupling reactions [2]. The CATO-certified reference standard of the 3R isomer is produced under ISO 17034 accreditation, providing documented traceability suitable for regulated analytical workflows [1].

Reference standard procurement Chemical purity specification Stability and storage conditions

Procurement-Driven Application Scenarios for (3R,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one


Atogepant and Ubrogepant ANDA Impurity Profiling and Chiral Purity Method Validation

This compound serves as the primary diastereomeric reference standard for quantifying the 3R-epimer impurity in atogepant drug substance and drug product. The atogepant process patent establishes a diastereomer impurity specification of less than 0.15% by chiral HPLC, and the Veeprho reference standard documentation confirms distinct chiral HPLC retention and diagnostic NMR shifts that enable robust peak identification [1]. Analytical development groups performing ANDA method validation for generic atogepant or ubrogepant must procure the (3R,5S,6R) free amine (or its N-Boc precursor) as a system suitability standard to demonstrate adequate chiral resolution between the 3R and 3S epimers, as required by ICH Q3A guidelines on impurity identification thresholds.

CGRP Receptor Structure–Activity Relationship (SAR) Campaigns Mapping C3 Stereochemical Determinants

The Staas et al. (2024) discovery paper demonstrates that stereochemical inversion at the C3 position of 3-aminopiperidin-2-ones produces quantitatively meaningful shifts in CGRP receptor affinity [1]. The (3R,5S,6R) free amine constitutes the essential 'inverted' stereochemical probe against which the (3S,5S,6R) diastereomer (the scaffold found in ubrogepant and atogepant, with Ki values of 0.067 nM and 0.026 nM respectively) is benchmarked in any systematic SAR investigation. Medicinal chemistry teams engaged in next-generation gepant discovery or fragment-based screening should procure both diastereomers in parallel to establish a complete stereochemical SAR matrix, as the C3 configuration is a primary determinant of receptor engagement distinct from modifications at the N1-trifluoroethyl or C5-aryl positions.

Process Chemistry Development and Chiral Intermediate Scale-Up for Gepant Synthesis

The (3R,5S,6R) compound is the direct deprotection product of tert-butyl ((3R,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate (CAS 1426935-94-5), a validated ubrogepant chiral intermediate produced via enzyme-mediated dynamic kinetic transamination with >60:1 syn/anti diastereoselectivity [1]. Process development groups scaling up gepant manufacturing routes require the (3R,5S,6R) free amine as a reference to monitor Boc deprotection completion and to verify configurational integrity at C3 throughout downstream processing. The availability of this intermediate at 99% purity (Syncozymes) supports kilogram-scale manufacturing campaigns.

Pharmacopeial Reference Standard Qualification and Regulatory Submission Support

The CATO-certified (3R,5S,6R) reference standard is produced under ISO 17034 accreditation with defined purity (>97%), storage conditions (2–8°C), and a 3-year validity period [1]. This certification grade is suitable for qualification as a secondary pharmacopeial reference standard in USP or EP monograph development for atogepant and ubrogepant drug substances. Quality control laboratories supporting commercial gepant production can use this certified material for system suitability testing, relative response factor determination, and impurity limit verification in accordance with ICH Q2(R1) method validation requirements.

Quote Request

Request a Quote for (3R,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.